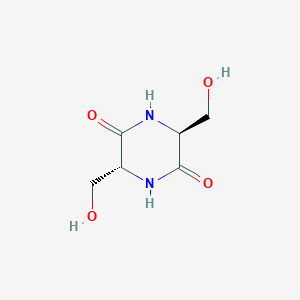

(3R,6S)-3,6-双(羟甲基)哌嗪-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

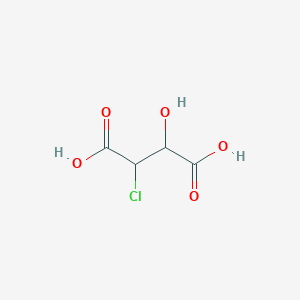

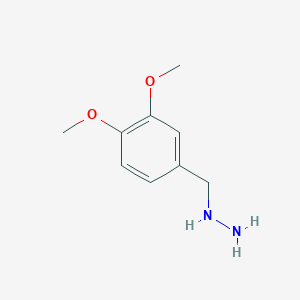

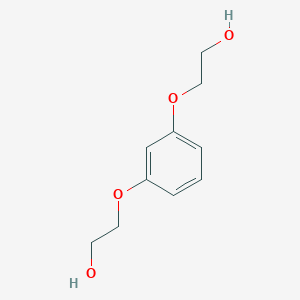

The compound "(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione" is a derivative of piperazine-2,5-dione, which is a core structure in various synthesized compounds with potential therapeutic properties. Piperazine-2,5-diones, also known as diketopiperazines, are the smallest cyclic peptides and are common motifs in several natural products with therapeutic properties, including antitumor activity and hypolipidemic activity .

Synthesis Analysis

The synthesis of piperazine-2,5-dione derivatives involves several steps starting from readily available alpha-amino acids. The activation of a lactam carbonyl group followed by selective reduction and treatment with protic acid generates N-acyliminium ions, which are then trapped by nucleophilic side chains to form 2,6-bridged piperazine-3-ones . Another efficient route for synthesizing xylylene-linked bis(piperazine-2,5-diones) has been reported, which involves side chain substitution and crystallization to yield molecular solids with specific conformations . Additionally, the synthesis of 1,4-piperazine-2,5-dione derivatives has been achieved over multiple steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, with the formation of polymorphic crystalline forms .

Molecular Structure Analysis

The molecular structure of piperazine-2,5-dione derivatives is influenced by side chain substitutions and the resulting intermolecular interactions. For instance, xylylene-linked bis(piperazine-2,5-diones) can adopt "C"-shaped or "S"-shaped conformations in the solid state, depending on the presence of stabilizing intermolecular hydrogen bonds or repulsive steric interactions . The polymorphic crystalline forms of 1,4-piperazine-2,5-dione derivatives also exhibit different hydrogen-bonding networks, which can be studied using mass spectrometry and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine-2,5-dione derivatives are crucial for determining their final structure and properties. The formation of N-acyliminium ions and their subsequent trapping by nucleophilic side chains is a key step in the synthesis of 2,6-bridged piperazine-3-ones . The cyclization reactions, such as the formation of bicyclomycin's main skeleton from 6-hydroxy-3-(3-hydroxypropyl)-2,5-piperazinedione derivatives, are also significant .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine-2,5-dione derivatives, such as their mesomorphic and crystalline properties, are influenced by their molecular structure. The presence of intermolecular hydrogen bonds can lead to the formation of liquid-crystalline phases, as observed in unsaturated piperazine-2,5-dione derivatives exhibiting smectic C and smectic G phases . The polymorphism observed in the crystalline forms of 1,4-piperazine-2,5-dione derivatives also reflects the variability in their physical properties .

科学研究应用

抗癌剂

“(3R,6S)-3,6-双(羟甲基)哌嗪-2,5-二酮”及其缀合物已被研究用于其作为抗癌剂的潜在用途 . 通过Ugi级联反应后,开发了一种简便高效的合成N-杂环稠合色胺-哌嗪-2,5-二酮缀合物的途径 . 目标化合物是通过温和反应和简单的操作程序制备的,可以应用于多种起始材料 .

其中一种化合物,称为“化合物6h”,被证明能诱导AsPC-1和SW1990人胰腺癌细胞系显着生长抑制(IC 50 = 6 ± 0.85 μM) . 这表明这些化合物可能被用于治疗胰腺癌 .

哌嗪-2,5-二酮药效团被认为是一类重要的生物活性剂,具有抗癌、抗生素和抗菌活性 . 因此,迫切需要一种简便经济的方案来合成具有哌嗪-2,5-二酮基序的新型和多样化分子 .

未来方向

作用机制

Target of Action

It is known that the piperazine-2,5-dione pharmacophore is an important class of bioactive agents exhibiting anticancer, antibiotics, and antibacterial activities .

Mode of Action

It is known that piperazine-2,5-dione derivatives interact with their targets to exert their bioactive effects .

Biochemical Pathways

Given its bioactive properties, it can be inferred that it may affect pathways related to cell growth and proliferation, particularly in the context of its anticancer activity .

Result of Action

One of the synthesized N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates, Compound 6h, was demonstrated to induce significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines . This suggests that (3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione and its derivatives may have potential as anticancer agents.

属性

IUPAC Name |

(3R,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWGHSHLNOADHI-ZXZARUISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C(=O)N[C@H](C(=O)N1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)

![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)